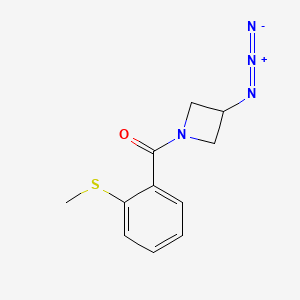

5-(3-叠氮代氮杂环丁-1-羰基)吡咯烷-2-酮

描述

Molecular Structure Analysis

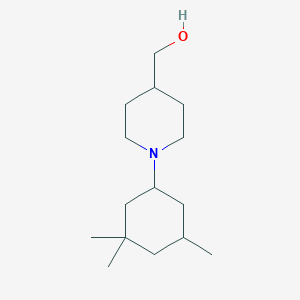

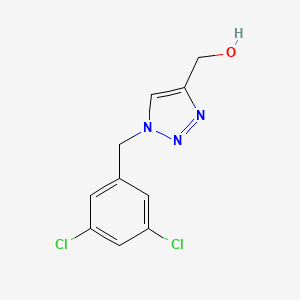

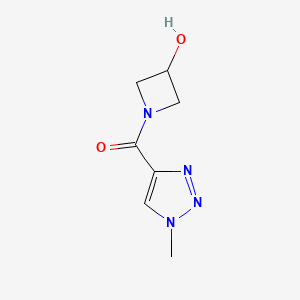

The molecular structure of 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The compound also contains an azetidine ring, which is a four-membered ring .科学研究应用

吡咯烷在药物发现中的应用

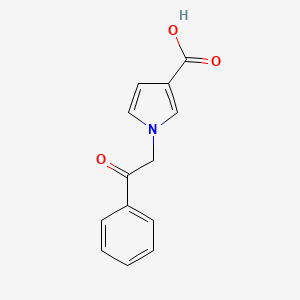

吡咯烷环是一种五元氮杂杂环,在药物化学中被广泛用于开发治疗人类疾病的化合物。由于 sp3 杂化,它能够有效地探索药效基团空间,有助于分子的立体化学,并通过非平面性增加三维覆盖范围,因此引起了广泛的兴趣。吡咯烷及其衍生物,如吡咯烷-2-酮,在具有靶标选择性的生物活性分子的设计中发挥着重要作用。Petri 等人 (2021) 的综述讨论了空间因素对生物活性的影响,突出了所研究化合物的构效关系 (SAR)。这项工作指导药物化学家开发具有不同生物学特征的新型吡咯烷化合物 (Petri 等,2021)。

合成中的杂化催化剂

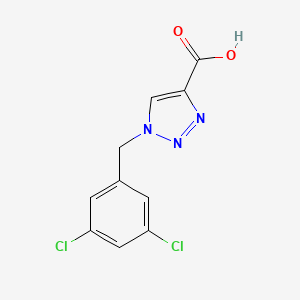

杂化催化剂在合成 5H-吡喃并[2,3-d]嘧啶支架中起着至关重要的作用,这是医药行业的关键前体。Parmar 等人 (2023) 的综述涵盖了合成途径,采用多样化的杂化催化剂通过一步多组分反应开发取代的嘧啶衍生物。这篇综合综述重点关注杂化催化剂在合成吡喃并[2,3-d]嘧啶支架中的应用,可能吸引研究人员在开发先导分子中利用更广泛的催化应用 (Parmar 等,2023)。

基于嘧啶的光学传感器

嘧啶衍生物由于能够形成配位键和氢键而被用作精美的传感材料,使其适合用作传感探针。Jindal 和 Kaur (2021) 提供了基于嘧啶的光学传感器的包容性文献选集,重点介绍了它们的生物和医学应用。这篇综述涵盖了各种基于嘧啶的光学传感器,强调了它们在传感应用中的重要性以及广泛的生物和医学用途 (Jindal 和 Kaur,2021)。

中枢神经系统药物合成的化学基团

寻找可能作为合成具有中枢神经系统 (CNS) 活性的化合物的先导分子的功能化学基团至关重要。Saganuwan (2017) 强调了具有氮、硫和氧等杂原子的杂环化合物作为形成最大类别的关键有机化合物。这些基团,包括吡咯烷和嘧啶,可能具有从抑郁到抽搐的多种作用。这项工作提供了对潜在 CNS 效应的见解,并指导合成新型 CNS 作用药物 (Saganuwan,2017)。

作用机制

Target of Action

Many compounds that contain a pyrrolidine ring, such as Azacitidine , are known to target DNA and RNA in cells . They incorporate into the genetic material and disrupt their metabolism .

Mode of Action

Compounds like Azacitidine can incorporate into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . They can also inhibit DNA methyltransferase, impairing DNA methylation .

Biochemical Pathways

The primary pathway affected by such compounds is the DNA methylation pathway . By inhibiting DNA methyltransferase, these compounds can alter the methylation status of DNA, which can affect gene expression and lead to various downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can greatly impact its bioavailability. For example, the presence of a pyrrolidine ring in a compound can modify its physicochemical parameters and improve its ADME/Tox results .

Result of Action

The molecular and cellular effects of a compound’s action can vary widely depending on its specific targets and mode of action. For example, Azacitidine, which targets DNA and RNA, can have anti-neoplastic activity and is used in the treatment of certain types of cancer .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For instance, the solvent used in the synthesis of a compound can affect its properties and biological activity .

生化分析

Biochemical Properties

5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidin-2-one moiety is known to interact with carbonic anhydrase isoenzymes, which are involved in numerous physiological processes . The azetidine ring, on the other hand, has been associated with β-lactam antibiotics, indicating its potential in inhibiting bacterial enzymes .

Cellular Effects

The effects of 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidin-2-one derivatives have shown antimicrobial activity against various pathogens, suggesting that 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one may similarly affect cellular processes .

Molecular Mechanism

At the molecular level, 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one exerts its effects through binding interactions with biomolecules. The azetidine ring can inhibit bacterial enzymes, while the pyrrolidin-2-one moiety may interact with carbonic anhydrase isoenzymes . These interactions can lead to enzyme inhibition or activation and changes in gene expression.

Dosage Effects in Animal Models

The effects of 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one vary with different dosages in animal models. Higher doses may exhibit toxic or adverse effects, while lower doses might be therapeutic. For instance, pyrrolidin-2-one derivatives have shown dose-dependent antiarrhythmic activity in animal models .

Metabolic Pathways

5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The pyrrolidin-2-one moiety is known to be metabolized by specific enzymes, affecting its biological activity .

Transport and Distribution

Within cells and tissues, 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall activity .

Subcellular Localization

The subcellular localization of 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one is crucial for its activity. Targeting signals and post-translational modifications direct it to specific compartments or organelles, impacting its function. For example, similar compounds have been localized to the nucleus, affecting gene expression .

属性

IUPAC Name |

5-(3-azidoazetidine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c9-12-11-5-3-13(4-5)8(15)6-1-2-7(14)10-6/h5-6H,1-4H2,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJYCQVCLQKDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。